molecular formula C17H21NO2S B5795406 N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide

N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide

Cat. No. B5795406
M. Wt: 303.4 g/mol
InChI Key: VZEALTBHLUOGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, also known as DMS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DMS has been shown to have various biochemical and physiological effects, making it a valuable tool in research.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of certain molecules.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and to inhibit the growth of tumors. N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide has been used to study the effects of oxidative stress on cells and to investigate the role of certain enzymes in cellular metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide in lab experiments is its broad range of biological activities. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a valuable tool in the development of new drugs. Another advantage is its ability to act as a cryoprotectant, allowing for the freezing and storage of biological samples.
One limitation of using N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide in lab experiments is its potential toxicity to cells. It has been shown to induce apoptosis in cancer cells, but it can also have negative effects on healthy cells. Another limitation is the difficulty in synthesizing pure N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, which can lead to impurities in the final product.

Future Directions

There are many potential future directions for research involving N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide. One area of interest is the development of new drugs based on the antibacterial, antifungal, and antiviral properties of N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide. Another area of interest is the investigation of the role of N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide in cellular metabolism and the effects of oxidative stress on cells. Further research is also needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide and its potential toxicity to cells.

Synthesis Methods

N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide can be synthesized through a multistep reaction process. The starting materials are 2,4-dimethylbenzonitrile and 2-methylbenzylamine, which are reacted with sodium hydride and then with methanesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a valuable compound in the development of new drugs. N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide has also been used as a cryoprotectant in the freezing and storage of biological samples.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-9-10-17(15(3)11-13)18(21(4,19)20)12-16-8-6-5-7-14(16)2/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEALTBHLUOGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC=CC=C2C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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